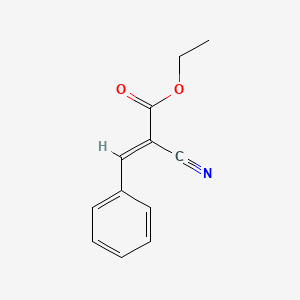
Ethyl benzylidenecyanoacetate
Descripción general
Descripción
Ethyl benzylidenecyanoacetate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Ethyl 2-Cyano-3-phenylacrylate is a chemical compound that has been studied for its potential applications in various chemical reactions
Mode of Action
The mode of action of Ethyl 2-Cyano-3-phenylacrylate is primarily through its involvement in chemical reactions. For instance, it has been used in Knoevenagel condensation reactions . In these reactions, Ethyl 2-Cyano-3-phenylacrylate interacts with other reactants to form new compounds .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-Cyano-3-phenylacrylate are largely dependent on the specific reactions in which it is involved. In the context of Knoevenagel condensation reactions, Ethyl 2-Cyano-3-phenylacrylate contributes to the formation of new compounds . The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.
Result of Action
The molecular and cellular effects of Ethyl 2-Cyano-3-phenylacrylate’s action are largely dependent on the specific reactions in which it is involved. In Knoevenagel condensation reactions, for example, Ethyl 2-Cyano-3-phenylacrylate contributes to the synthesis of new compounds . The specific effects of these compounds can vary widely.
Action Environment
The action, efficacy, and stability of Ethyl 2-Cyano-3-phenylacrylate can be influenced by various environmental factors. For instance, the efficiency of reactions involving Ethyl 2-Cyano-3-phenylacrylate can be affected by factors such as temperature, pH, and the presence of catalysts
Análisis Bioquímico
Biochemical Properties
Ethyl benzylidenecyanoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in reactions catalyzed by aldolases and dehydrogenases, where it acts as a substrate or intermediate. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of biologically active compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites in different pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions .
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAMWRCUXGACP-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2025-40-3, 2169-69-9 | |
| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl trans-alpha -cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common synthetic route for Ethyl benzylidenecyanoacetate?
A1: this compound is frequently synthesized through the Knoevenagel condensation reaction. This reaction typically involves an aromatic aldehyde, like benzaldehyde, reacting with an active methylene compound, such as ethyl cyanoacetate [, , , ]. This reaction can be catalyzed by various methods, including the use of water extracts from agro-waste materials like mango peel ash (WEMPA) [].
Q2: Are there any advantages to using greener methods for the synthesis of this compound?
A2: Yes, employing greener synthetic approaches for this compound offers several benefits. These include reduced reliance on hazardous chemicals, minimized waste generation, and often milder reaction conditions [, ]. For instance, utilizing agro-waste extracts like WEMPA as catalysts and solvents aligns with the principles of green chemistry [].
Q3: What are the structural characteristics of this compound?
A3: this compound is an α,β-unsaturated carbonyl compound. Its structure features a phenyl ring attached to a double bond, which is in conjugation with both a cyano group (-CN) and an ester group (-COOC2H5). You can find detailed spectroscopic data confirming its structure, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, in the cited research [, ].
Q4: Have there been any studies on the electrochemical properties of this compound derivatives?
A4: Yes, researchers have investigated the electrochemical behavior of several this compound derivatives using cyclic voltammetry []. This research revealed noteworthy oxidation and reduction potential properties, suggesting their potential as antioxidant agents [].
Q5: Has this compound been investigated for any biological activity?
A5: While not extensively studied, some research suggests potential anticancer properties for this compound derivatives. For instance, in silico studies utilizing prediction of activity spectra for substances (PASS) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses point towards possible antineoplastic activity, particularly against breast cancer [].
Q6: Are there computational chemistry studies on this compound derivatives?
A6: Yes, molecular docking simulations have been employed to investigate how this compound derivatives interact with cancer-related targets like HER2, EGFR, and human FPPS []. These simulations provide insights into potential binding modes and interactions at the molecular level [].
Q7: What is the impact of structural modifications on the activity of this compound?
A7: Although specific structure-activity relationship (SAR) data for this compound is limited within the provided research, it is known that modifications to the phenyl ring or the substituents on the double bond can influence its reactivity and biological activity [, ]. Further research is necessary to fully elucidate the SAR and optimize its properties for specific applications.
Q8: What are the applications of this compound in polymer chemistry?
A8: this compound has been explored as a comonomer in the production of copolymers. For example, it has been copolymerized with acrylonitrile [] and styrene [] to generate materials with varying physical and mechanical properties. These copolymers have been characterized for properties like solubility, glass transition temperature, and tensile strength [, ].
Q9: Is there any information available on the environmental impact of this compound?
A9: While the provided research doesn't directly address the environmental impact of this compound, the emphasis on green synthesis methods for this compound underscores the importance of considering and minimizing any potential negative environmental consequences [, ]. Further studies are needed to fully evaluate its environmental fate and effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
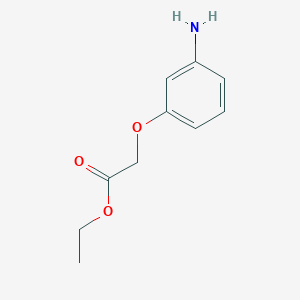
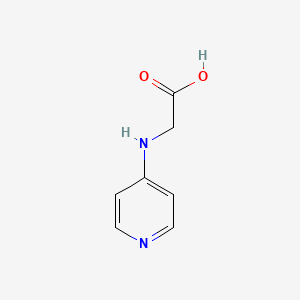
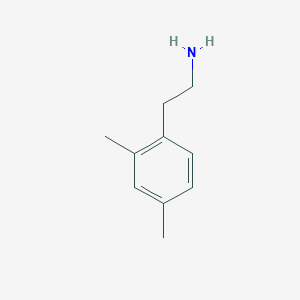
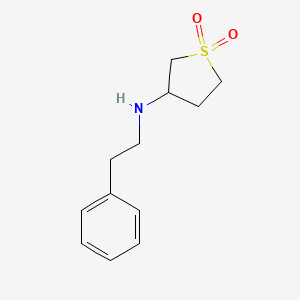
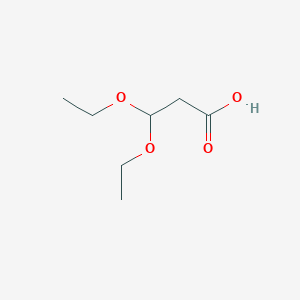
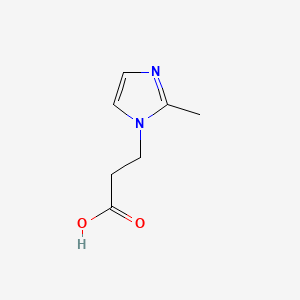

![2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B1297318.png)
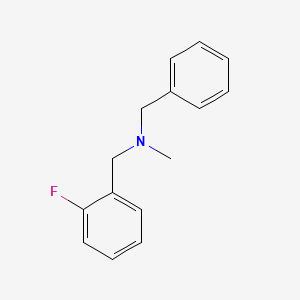
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
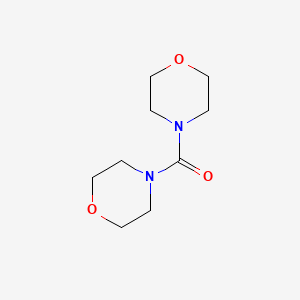

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
